molecular formula C12H11BrN2O2 B3277426 6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione CAS No. 659736-46-6

6'-Bromospiro[imidazolidine-5,2'-tetralin]-2,4-dione

Cat. No. B3277426
Key on ui cas rn: 659736-46-6
M. Wt: 295.13 g/mol
InChI Key: TYWWPNFEOUBYDY-UHFFFAOYSA-N
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Patent
US08071771B2

Procedure details

A stirred mixture of 6-bromo-2-tetralone (17.6 g, 78.2 mmol), sodium cyanide (9.58 g, 195 mmol), and ammonium carbonate (97.7 g, 1.02 mol) in 1420 (100 mL) and EtOH (100 mL) was heated to 70° C. for 3 h, then allowed to cool to ambient temperature. The precipitate was collected by filtration and washed with H2O (5×200 mL). Drying in vacuo afforded the title compound. MS: m/z=297 (M+1).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step One
Quantity
97.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
1420
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[C-]#N.[Na+].[C:16](=[O:19])([O-])[O-].[NH4+:20].[NH4+:21].C[CH2:23][OH:24]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7]1([C:23](=[O:24])[NH:21][C:16](=[O:19])[NH:20]1)[CH2:6][CH2:5]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
9.58 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
97.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Name
1420
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O (5×200 mL)
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC3(CC2=CC1)NC(NC3=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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